Lamifiban hydrochloride
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Overview
Description
Lamifiban Hydrochloride is a potent, selective, and reversible nonpeptide glycoprotein IIb/IIIa receptor antagonist. It is primarily used to inhibit platelet aggregation and thrombus formation by preventing the binding of fibrinogen to platelets . This compound has been investigated for its potential in treating acute coronary syndromes, including non-Q wave myocardial infarction and unstable angina pectoris .
Preparation Methods
The synthesis of Lamifiban Hydrochloride involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically includes:
Formation of Intermediates: The synthesis begins with the preparation of intermediates such as 4-carbamimidoylbenzoyl chloride and tyrosine derivatives.
Coupling Reaction: The key step involves coupling the intermediates to form the final product, this compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high purity this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Lamifiban Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions can occur, particularly at the aromatic rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lamifiban Hydrochloride has been extensively studied for its applications in various fields:
Medicine: It is primarily used as an antithrombotic agent in the treatment of acute coronary syndromes.
Biology: It is used in research to study platelet aggregation and thrombus formation mechanisms.
Chemistry: It serves as a model compound for studying glycoprotein IIb/IIIa receptor antagonists and their interactions with platelets.
Mechanism of Action
Lamifiban Hydrochloride exerts its effects by selectively binding to the glycoprotein IIb/IIIa receptors on platelets. This binding prevents the interaction of fibrinogen with the receptors, thereby inhibiting platelet aggregation and thrombus formation . The molecular targets involved include the glycoprotein IIb/IIIa receptors, and the pathways affected are those related to platelet activation and aggregation.
Comparison with Similar Compounds
Lamifiban Hydrochloride can be compared with other glycoprotein IIb/IIIa receptor antagonists, such as:
Tirofiban: Another nonpeptide antagonist with similar mechanisms of action but different pharmacokinetic properties.
Eptifibatide: A cyclic heptapeptide that also inhibits platelet aggregation but has a different structure and binding affinity.
Abciximab: A monoclonal antibody fragment that targets the same receptors but has a longer duration of action and different clinical applications.
This compound is unique due to its reversible binding and selectivity for the glycoprotein IIb/IIIa receptors, making it a valuable compound in antithrombotic therapy.
Properties
CAS No. |
243835-65-6 |
---|---|
Molecular Formula |
C24H29ClN4O6 |
Molecular Weight |
505.0 g/mol |
IUPAC Name |
2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;hydrochloride |
InChI |
InChI=1S/C24H28N4O6.ClH/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31;/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31);1H/t20-;/m0./s1 |
InChI Key |
YUWYXULCUNUQCG-BDQAORGHSA-N |
Isomeric SMILES |
C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.Cl |
SMILES |
C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.Cl |
Canonical SMILES |
C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.Cl |
Origin of Product |
United States |
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